4,6-Dichloro-2-(oxan-4-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

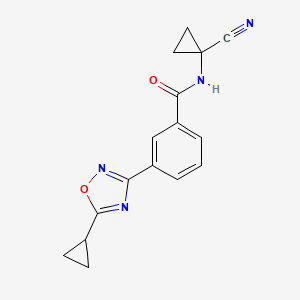

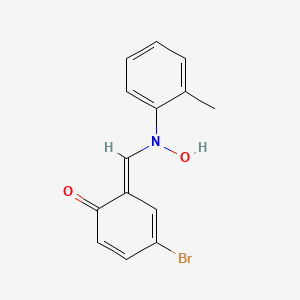

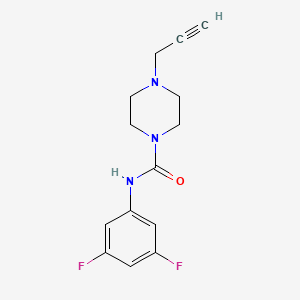

“4,6-Dichloro-2-(oxan-4-yl)pyrimidine” is a chemical compound with the molecular formula C9H10Cl2N2O and a molecular weight of 233.09 . It is a derivative of pyrimidine, a common heterocyclic compound .

Synthesis Analysis

The synthesis of 4,6-dichloropyrimidine involves the use of organolithium reagents . A preparation method of 4,6-dichloropyrimidine has been described in a patent . The method involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, stirring and heating, dropping diethyl malonate, reflowing and maintaining the temperature after the dropping, recovering the absolute ethyl alcohol and water-containing ethyl alcohol, dropping hydrochloric aqueous solution until the pH of the reaction liquid is 2 to 6, cooling, centrifuging, and drying to obtain 4,6-dihydroxypyrimidine .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Pyrimidines, including 4,6-dichloropyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.09 . Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .

Applications De Recherche Scientifique

4,6-Dichloro-2-(oxan-4-yl)pyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been studied for its potential use as an anti-inflammatory agent.

Mécanisme D'action

Target of Action

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Mode of Action

It’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4,6-Dichloro-2-(oxan-4-yl)pyrimidine is its high purity and low toxicity profile. This makes it an ideal candidate for further investigation in various fields, including medicinal chemistry and materials science. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for the investigation of 4,6-Dichloro-2-(oxan-4-yl)pyrimidine. One of the most promising areas of research is the development of this compound as an anti-cancer agent. Further studies are needed to investigate the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. In addition, this compound has potential applications in the field of materials science, where it can be used to synthesize novel materials with unique properties.

Conclusion:

In conclusion, this compound is a promising compound that has potential applications in various fields, including medicinal chemistry and materials science. This compound has been shown to have anti-cancer and anti-inflammatory properties, and has a low toxicity profile. Further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.

Méthodes De Synthèse

The synthesis of 4,6-Dichloro-2-(oxan-4-yl)pyrimidine involves the reaction between 2,4-dichloro-5-formylpyrimidine and 1,4-dioxane in the presence of a catalyst. This method yields a high purity compound that can be used for various applications.

Propriétés

IUPAC Name |

4,6-dichloro-2-(oxan-4-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)13-9(12-7)6-1-3-14-4-2-6/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHXCPYJRXZMID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2396237.png)

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)

![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)

![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)